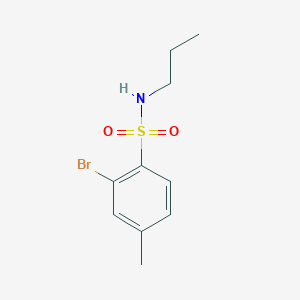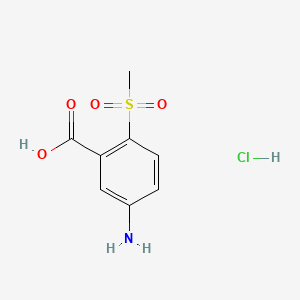
1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amines This compound features a brominated pyridine ring attached to a methylpropan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine typically involves the bromination of a pyridine derivative followed by amination. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine with an amine under palladium-catalyzed conditions . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination using robust and scalable methods. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: A simpler analog with similar reactivity but lacking the amine group.
3-Bromopyridine: Another analog with the bromine atom in a different position, affecting its reactivity and biological activity.
2-Methylpropan-2-amine: A related compound without the bromopyridine moiety, used in different synthetic applications
Uniqueness: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine is unique due to the combination of the brominated pyridine ring and the amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
1-(2-bromopyridin-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)6-7-4-3-5-12-8(7)10/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
BFCMKLQQUVTUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(N=CC=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
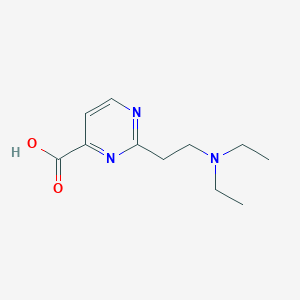
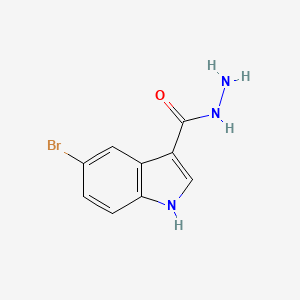



![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
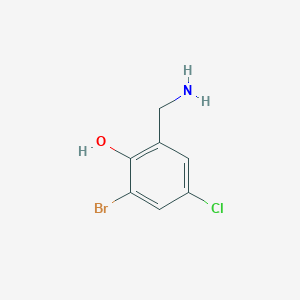
![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
